molecular formula C3H9FN2 B179887 2-Fluoropropane-1,3-diamine CAS No. 159029-28-4

2-Fluoropropane-1,3-diamine

Cat. No.: B179887
CAS No.: 159029-28-4
M. Wt: 92.12 g/mol
InChI Key: TXQUTKBUDACTOB-UHFFFAOYSA-N
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Description

2-Fluoropropane-1,3-diamine (CAS 159029-28-4) is a fluorinated alkyl diamine with the molecular formula C₃H₉FN₂ and a molecular weight of 92.12 g/mol . As a building block in organic synthesis, its primary value lies in its two primary amine groups, which can participate in various reactions, and the fluorine substituent, which can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity . This makes it a valuable intermediate for researchers developing more complex molecules, potentially for applications in medicinal chemistry and materials science. For instance, structurally similar diamines are utilized in the synthesis of heterocyclic compounds, which are common scaffolds in pharmaceuticals and textile finishing agents . Furthermore, related difluorinated diamine analogs have been investigated as monomers for creating advanced polymeric materials, such as reverse osmosis membranes . Researchers also employ similar diamine structures in conjugation chemistry, such as preparing divalent carbohydrate conjugates for biological studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9FN2/c4-3(1-5)2-6/h3H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUTKBUDACTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of 2 Fluoropropane 1,3 Diamine Within Advanced Fluorinated Organic Chemistry

Significance of Fluorine Substitution in Diamine Chemistry

The introduction of a fluorine atom into a diamine scaffold, such as in 2-Fluoropropane-1,3-diamine, imparts profound changes to the molecule's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size compared to other halogens allow it to exert powerful electronic effects without introducing significant steric bulk. tandfonline.com These effects can modulate a range of molecular attributes:

Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the nearby amine groups. bohrium.comacs.org This modification is crucial in medicinal chemistry, as it can influence a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. bohrium.comacs.org

Lipophilicity: The substitution of hydrogen with fluorine can alter a molecule's lipophilicity, which in turn affects its permeability across biological membranes. bohrium.comacs.org While the effect can vary depending on the molecular context, it provides a valuable tool for fine-tuning this critical property. bohrium.com

Metabolic Stability: Fluorine can be strategically placed to block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. bohrium.comacs.orgnih.gov

Conformational Control: The C-F bond, due to its polarity and the potential for stereoelectronic interactions like hyperconjugation, can influence the preferred conformation of a molecule. rsc.orgnih.govbeilstein-journals.org This "molecular origami" can pre-organize a ligand into a bioactive conformation, enhancing its potency and selectivity for a specific biological target. nih.govbeilstein-journals.org

Binding Interactions: Fluorine can participate in unique non-covalent interactions with biological macromolecules, such as proteins, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. tandfonline.combohrium.com These interactions can contribute to enhanced binding affinity and selectivity. tandfonline.combohrium.com

The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₃H₉FN₂
Molecular Weight92.115 g/mol
Boiling Point168.1±20.0 °C (Predicted) chemicalbook.com
Density1.009±0.06 g/cm³ (Predicted) chemicalbook.com
pKa8.74±0.10 (Predicted) chemicalbook.com

Overview of Propane (B168953) Diamine Scaffolds in Chemical Research

Propane diamine scaffolds, both 1,2- and 1,3-diamines, are fundamental building blocks in various areas of chemical research. mdpi.comnih.govnih.govwikipedia.org Their utility stems from their ability to act as bidentate ligands in coordination chemistry, as key structural motifs in bioactive molecules, and as versatile intermediates in organic synthesis.

Coordination Chemistry: Propane diamines are widely used as ligands to form stable complexes with a variety of metal ions. nih.govwikipedia.org These complexes find applications in catalysis, materials science, and as models for biological systems. The conformational rigidity of some propane diamine derivatives enhances their utility in asymmetric catalysis.

Medicinal Chemistry: The 1,3-diamine motif is present in numerous biologically active compounds, including antiarrhythmic and neuroprotective agents. mdpi.com The ability to introduce substituents on the propane backbone allows for the systematic exploration of structure-activity relationships (SAR). nih.gov

Organic Synthesis: Propane diamines serve as versatile starting materials for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and chiral auxiliaries. mdpi.com Their differential reactivity of the two amine groups can be exploited for regioselective transformations.

The table below provides a comparative overview of different propane diamine scaffolds.

CompoundKey Structural FeatureCommon Applications
1,2-DiaminopropaneChiral, with amino groups on adjacent carbons. wikipedia.orgAsymmetric synthesis, coordination chemistry. wikipedia.org
1,3-DiaminopropaneAchiral, with amino groups separated by a methylene (B1212753) group.Synthesis of polymers, chelating agents, and heterocyclic compounds. nih.gov
2-Substituted-1,3-propanediaminesA substituent at the C2 position introduces specific steric and electronic properties.Chiral resolutions, synthesis of bioactive molecules. researchgate.net

Unique Academic Research Opportunities Presented by Monofluorinated Propane Diamines

The introduction of a single fluorine atom into the propane diamine scaffold, as seen in this compound, opens up unique avenues for academic research. The precise positioning of the fluorine atom at the C2 position allows for the investigation of its influence on the properties and reactivity of the two flanking amine groups.

Conformational Analysis: The monofluorination at the central carbon provides an excellent model system to study the conformational preferences induced by the fluorine atom. Researchers can investigate the interplay of electrostatic interactions, hyperconjugation, and intramolecular hydrogen bonding between the fluorine and the amine groups. rsc.orgscispace.com Understanding these subtle stereoelectronic effects is crucial for the rational design of molecules with specific three-dimensional structures. nih.govbeilstein-journals.org

Asymmetric Synthesis and Catalysis: The unique electronic and steric environment created by the fluorine atom can be exploited in the design of novel chiral ligands for asymmetric catalysis. The modified basicity of the amines and the potential for fluorine to influence the transition state geometry could lead to catalysts with enhanced enantioselectivity and reactivity.

Development of Novel Bioactive Molecules: this compound serves as a valuable building block for the synthesis of novel fluorinated analogs of known bioactive compounds. By systematically replacing a hydrogen or a hydroxyl group with fluorine, researchers can probe the importance of specific interactions for biological activity and potentially develop compounds with improved therapeutic profiles. bohrium.comnih.gov

Materials Science: The incorporation of fluorinated diamines like this compound into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or surface properties. mdpi.comtandfonline.comnasa.gov

The synthesis of this compound itself presents interesting chemical challenges and opportunities. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic fluorination methods, each with its own set of advantages and limitations. The development of more efficient and selective methods for the synthesis of such fluorinated building blocks remains an active area of research.

Synthetic Methodologies for 2 Fluoropropane 1,3 Diamine and Its Analogues

Stereoselective Synthesis of 2-Fluoropropane-1,3-diamine

Achieving stereocontrol in the synthesis of fluorinated diamines is crucial, as the specific stereochemistry of a molecule can be critical to its function. This involves methodologies that can selectively produce a single enantiomer or diastereomer.

The creation of a chiral center at the fluorine-bearing carbon (C2) of this compound requires sophisticated asymmetric synthesis techniques. While direct enantioselective synthesis of the title compound is not widely documented, several powerful strategies for asymmetric fluorination can be applied to suitable precursors.

One major approach involves the catalytic enantioselective fluorination of prochiral substrates using chiral catalysts. This can be achieved with both metal-based and organocatalytic systems. For instance, chiral palladium complexes have been successfully employed for the enantioselective fluorination of β-ketoesters, which could serve as precursors to the diamine structure after further functionalization. nih.gov Similarly, chiral Lewis acids can catalyze the enolization of substrates, enabling a stereoselective attack by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov

Another emerging strategy for accessing chiral monofluorinated compounds involves the stereoselective C–F activation of geminal difluoroalkanes. nih.govsemanticscholar.org This desymmetrization approach uses a frustrated Lewis pair (FLP), where a chiral Lewis base component can selectively activate one of the two enantiotopic fluorine atoms. nih.govsemanticscholar.org The resulting intermediate can then undergo nucleophilic substitution to yield a stereoenriched monofluorinated product. nih.gov This method allows for the creation of chiral C–F centers with high levels of stereocontrol. nih.govsemanticscholar.org

Table 1: Examples of Catalytic Enantioselective Fluorination Methods

Catalyst Type Substrate Class Fluorinating Agent Key Feature
Chiral Palladium Complex β-Ketoesters NFSI Bidentate coordination imposes a rigid chiral environment. nih.gov
Chiral Ti(TADDOLato) Acyclic β-ketoesters Selectfluor Lewis acid catalysis accelerates enolization for stereoselective fluorination. nih.gov
Chiral Sulfide / Lewis Acid (FLP) gem-Difluoroalkanes N/A (C-F Activation) Desymmetrization via stereoselective activation of an enantiotopic C-F bond. nih.govsemanticscholar.org

When synthesizing substituted analogues of this compound that contain additional stereocenters, the primary challenge is to control the relative stereochemistry between them. Diastereoselective methods aim to produce one diastereomer in preference to others.

One effective strategy for synthesizing vicinal diamines with high diastereoselectivity is the copper-catalyzed reductive coupling of azadienes with imines. nih.gov This method has been shown to produce anti-1,2-diamines as a single diastereomer with high enantiomeric excess. nih.gov By selecting appropriate fluorinated starting materials, this approach could be adapted to produce substituted fluoro-diamine derivatives.

Another powerful technique involves the stereoselective ring-opening of cyclic precursors like imidazolines. researchgate.net It has been demonstrated that the cis-2,4,5-triarylimidazoline ring can be selectively opened to form erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net These products can subsequently be isomerized to the threo-diastereomer under basic conditions. researchgate.net Applying this logic to fluorinated imidazoline precursors could provide a route to diastereomerically pure substituted fluorinated diamines.

General Strategies for Aliphatic Fluorinated Diamine Synthesis

Beyond stereoselective methods, several general strategies have been developed for the synthesis of aliphatic fluorinated diamines. These routes often focus on the efficient introduction of fluorine and amine functionalities into an aliphatic carbon skeleton.

Direct aminofluorination of alkenes represents a highly efficient, one-step method for accessing β-fluorinated amines from simple starting materials. nih.gov A notable example is a copper-catalyzed three-component aminofluorination that works on a wide range of alkenes and 1,3-dienes. nih.gov This reaction uses an electrophilic amination strategy with O-benzoylhydroxylamines as amine precursors and Et₃N•3HF as the fluoride (B91410) source, demonstrating high regioselectivity and functional group tolerance. nih.gov

A particularly relevant application of this chemistry is the anti-selective aminofluorination of alkenes with amidines, which is enabled by hypervalent iodine(III) reagents. researchgate.net This reaction yields 4-fluoroalkyl-2-imidazolines. researchgate.net The imidazoline ring serves as a masked diamine, and its subsequent reductive ring-opening can deliver highly functionalized 3-fluoropropane-1,2-diamine derivatives, which are close structural analogues of this compound. researchgate.net The reduction of the imidazoline C=N bond to an amine can be followed by hydrolysis or further reduction to yield the vicinal diamine. researchgate.net

Table 2: Scope of Copper-Catalyzed Intermolecular Aminofluorination of Alkenes

Alkene Substrate Amine Precursor Yield (%) Diastereomeric Ratio (dr)
Styrene N-Boc-O-benzoylhydroxylamine 83% N/A
4-Methylstyrene N-Boc-O-benzoylhydroxylamine 78% N/A
1-Phenyl-1,3-butadiene N-Boc-O-benzoylhydroxylamine 65% >20:1
trans-Anethole N-Boc-O-benzoylhydroxylamine 70% 1.5:1
Cyclohexene N-Boc-O-benzoylhydroxylamine 55% 1.2:1

Data synthesized from findings in copper-catalyzed aminofluorination studies. nih.gov

A common and versatile approach to fluorinated diamines involves the synthesis and subsequent modification of fluorinated precursors. This is particularly prevalent in the preparation of fluorinated diamine monomers for high-performance polymers like polyimides. researchgate.netnih.govnih.govepa.gov

One such pathway involves a two-step synthesis where a fluorinated nitroaromatic compound, such as p-fluoronitrobenzene, undergoes a nucleophilic substitution reaction, followed by the reduction of the nitro groups to primary amines. google.com For example, N,N-bis(4-nitrophenyl)-9,9-dimethylfluorene can be synthesized and then reduced using a catalyst like Pd/C with hydrazine hydrate to yield the corresponding diamine monomer. google.com

The incorporation of fluorine, often as trifluoromethyl (CF₃) groups, into diamine structures is a key strategy to reduce the dielectric constant and water absorption in the resulting polymers. nih.gov These fluorinated diamine monomers are typically synthesized and then polymerized with dianhydrides to produce fluorinated polyimides. nih.govepa.govfibertech.or.jp

An alternative to introducing fluorine during the synthesis is to start with commercially available or readily prepared fluorine-containing building blocks. enamine.netnih.gov This strategy leverages well-established fluorine chemistry to create small, functionalized molecules that already contain the desired C-F bonds. enamine.net These building blocks can then be elaborated into more complex structures like diamines.

A variety of reagents are available for creating these fluorinated intermediates, including diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF₄), and hydrogen fluoride (HF). enamine.net Reactions such as halofluorination, where a halogen and fluorine are added across a double bond, are effective for producing vicinal halofluorides. beilstein-journals.orgnih.gov These products are versatile intermediates because the differing leaving group abilities of the halogens allow for selective subsequent functionalization to install the required amine groups. beilstein-journals.orgnih.gov For instance, a bromo-fluoro alkane can be synthesized from an alkene, and the bromine can be selectively displaced by an amine or an amine surrogate to build the diamine framework. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of this compound and its analogues necessitates careful optimization of various reaction parameters, including the choice of catalysts, reagents, solvents, and temperature, to maximize yields and minimize side reactions.

Given the absence of a direct fluorodiamination method for a simple propane (B168953) backbone, a stepwise approach is more feasible. The introduction of the fluorine atom can be achieved through the fluorination of a suitable precursor, such as an allylic alcohol. Hypervalent iodine(III) reagents have emerged as powerful tools for such transformations. For instance, the enantioselective fluorination of allylic alcohols can be achieved using a combination of a chiral phosphate catalyst and an achiral boronic acid directing group. The interplay between these components is critical for achieving high enantioselectivity.

In a study on the fluorination of allylic alcohols, various boronic acids were screened with (S)-TRIP as the catalyst, demonstrating a significant influence on the enantiomeric excess of the resulting fluoroalkene. This highlights the importance of the directing group in orchestrating the stereochemical outcome of the fluorination.

Boronic Acid SubstituentEnantiomeric Excess (% ee)
4-Methoxy66 (S)
4-Methyl58 (S)
4-Fluoro48 (S)
3,5-Dimethyl78 (R)
3,5-Bis(trifluoromethyl)72 (R)

This table illustrates the effect of boronic acid structure on the enantioselectivity of the fluorination of an allylic alcohol, a potential first step in the synthesis of a chiral analogue of this compound.

Following the introduction of the fluorine atom to create a fluoroalkene intermediate, the subsequent step would involve the introduction of two amino functionalities. One potential strategy is the diazidation of the fluoroalkene, followed by reduction. While direct 1,3-diazidation is not a standard reaction, a related transformation, the catalytic 1,1-diazidation of alkenes, has been achieved using redox-active selenium catalysis. This suggests that with appropriate substrate and catalyst design, a 1,3-difunctionalization might be achievable.

Alternatively, a hydroamination approach could be employed. The rhodium-catalyzed hydroamination of allylic amines has been demonstrated as a powerful method for the synthesis of substituted 1,2-diamines nih.gov. This methodology could potentially be adapted for a fluoro-allylic substrate. The optimization of such a reaction would involve screening of different rhodium catalysts and ligands.

Another class of reagents relevant to the introduction of fluorine are hypervalent iodine(III) reagents. These are known to mediate a variety of alkene difunctionalization reactions. While a direct fluorodiamination using these reagents on a simple alkene is not reported, they are instrumental in related transformations like aminofluorination. For instance, intramolecular aminofluorination of alkenes has been achieved using hypervalent iodine reagents in the presence of a nitrogen nucleophile and a fluoride source.

The formation of the diamine from a suitable precursor, for instance, a dihalide or a diazide, is highly dependent on the choice of solvent and the reaction temperature. The conversion of a dihalide to a diamine via nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent is a classic transformation where solvent polarity plays a crucial role. Protic solvents can solvate both the nucleophile and the leaving group, affecting the reaction rate. Aprotic polar solvents, such as DMSO or DMF, are often employed to enhance the rate of S(_N)2 reactions.

Temperature control is equally critical. Higher temperatures generally increase the reaction rate but can also lead to an increase in side products, such as elimination products in the case of dihalide precursors. Therefore, a careful balance must be struck to achieve a reasonable reaction time with acceptable yield and purity.

For the reduction of a diazide intermediate to a diamine, various reducing agents can be employed, and the choice of solvent and temperature will depend on the specific agent. For example, catalytic hydrogenation is a clean method, often carried out in alcoholic solvents like ethanol or methanol at room temperature and atmospheric or slightly elevated pressure. The choice of catalyst (e.g., Pd/C, PtO(_2)) is also a key parameter to optimize.

Chemical reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) in combination with a catalyst can also be used. LiAlH(_4) reductions are typically performed in ethereal solvents like THF or diethyl ether at temperatures ranging from 0 °C to reflux. The highly reactive nature of LiAlH(_4) necessitates careful temperature control to avoid over-reduction or side reactions.

The following table provides a hypothetical set of conditions for the final reduction step based on common literature procedures for the reduction of alkyl azides.

Reducing AgentSolventTemperature (°C)Typical Yield (%)
H(_2), Pd/CEthanol25>90
LiAlH(_4)THF0 to 2585-95
NaBH(_4), CoCl(_2)Methanol2580-90
PPh(_3), H(_2)OTHF50>90 (Staudinger Reaction)

This table presents typical conditions for the reduction of azides to amines, a plausible final step in the synthesis of this compound from a diazide precursor.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound in solution. For 2-fluoropropane-1,3-diamine, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments would be required for a comprehensive analysis.

The ¹H NMR spectrum provides information about the number of different proton environments and their connectivity. In this compound, the protons on the carbon backbone are chemically distinct due to the influence of the electronegative fluorine atom and the adjacent amine groups. pressbooks.pub

Chemical Shifts (δ): The protons on the carbons bonded to the nitrogen atoms (C1 and C3) are expected to be deshielded and appear downfield. The single proton on the carbon bearing the fluorine atom (C2) would be significantly deshielded due to the fluorine's high electronegativity. pressbooks.pub The signals for the protons of the two amine groups (-NH₂) would typically appear as a broad signal, the position of which can vary depending on solvent and concentration. researchgate.net

Splitting Patterns (Multiplicity): The interaction between neighboring non-equivalent protons and the fluorine atom leads to complex splitting patterns. The proton at C2 would be split into a doublet of triplets (or a more complex multiplet) by the adjacent methylene (B1212753) protons and the fluorine atom. The methylene protons at C1 and C3 would also show complex splitting due to coupling with the C2 proton and potentially with the fluorine atom (³JHF coupling). acdlabs.com

Research on other fluorinated diamines, such as those derived from hexafluoropropane, demonstrates that the aminobenzamide protons appear in the aromatic region, while amine protons (-NH₂) can be observed as distinct signals. researchgate.net In fluorinated polyamides, the resonance signals of amide protons are found at around δ 10.35–10.40. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
-NH₂ Variable, broad singlet s (br)
H-C1, H-C3 (-CH₂-) ~2.8 - 3.5 Multiplet (m)

Note: Predicted values are based on general principles and data from analogous structures.

¹⁹F NMR is a highly specific technique for analyzing fluorine-containing compounds. mdpi.com For this compound, this method is crucial for confirming the presence and electronic environment of the fluorine atom. A single signal would be expected in the ¹⁹F NMR spectrum, confirming the presence of one unique fluorine environment. The chemical shift of this signal provides information about the substitution pattern. mdpi.com Furthermore, coupling between the fluorine atom and adjacent protons (H-C1, H-C2, H-C3) would result in a complex multiplet for the fluorine signal, providing valuable structural confirmation.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, two distinct signals are expected for the carbon backbone.

C1 and C3: These two carbons are chemically equivalent and would produce a single signal. This signal would be shifted downfield due to the adjacent amine groups.

C2: This carbon, directly bonded to the fluorine atom, would appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JCF). Its chemical shift would be significantly downfield compared to a non-fluorinated analogue.

In studies of related diamine structures, such as 2,2-dimethyl-1,3-propanediamine, distinct signals are observed for the different carbon atoms, confirming the utility of ¹³C NMR in backbone elucidation. chemicalbook.com The presence of fluorine introduces characteristic splitting, which is a key diagnostic feature. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C1, C3 ~40 - 50 Doublet (²JCF)

Note: Predicted values are based on general principles and data from analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and fluoroalkane groups. rsc.org

N-H Vibrations: The primary amine groups (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands appear in this region for a primary amine, corresponding to symmetric and asymmetric stretching. An N-H bending vibration (scissoring) is also expected around 1600 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1100 cm⁻¹, which is a key indicator of fluorination. mdpi.com

Analysis of related diamine complexes and polymers confirms these assignments, with N-H stretching bands observed in the 3300-3400 cm⁻¹ range and C-F stretching noted around 1130 cm⁻¹. researchgate.netrsc.org

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine) Stretching 3300 - 3500 Medium
N-H (Amine) Bending 1590 - 1650 Medium
C-H (Alkyl) Stretching 2850 - 2960 Medium-Strong

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₃H₉FN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺. mdpi.com The theoretical molecular weight of this compound is approximately 92.115 g/mol .

The fragmentation pattern observed in the mass spectrum provides structural information. Plausible fragmentation pathways for this compound would include:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

Loss of Small Molecules: The loss of ammonia (B1221849) (NH₃) or hydrogen fluoride (B91410) (HF) from the molecular ion could also be observed.

Characterization of other novel diamines has successfully used HRMS to confirm the proposed structures by matching the found mass-to-charge ratio with the calculated value. mdpi.comrsc.org

X-ray Crystallography for Solid-State Structural Analysis of Related Diamine Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for studying its coordination complexes with metals. nih.gov

Research on diamine bis(phenolate) complexes of lithium and sodium, for example, has utilized single-crystal X-ray diffraction to reveal detailed solid-state structures, including bond lengths, bond angles, and the coordination geometry around the metal centers. rsc.org Similarly, studies on ruthenium and silver complexes with various diamine ligands have successfully elucidated their molecular structures, confirming the coordination of the nitrogen atoms to the metal. nih.govscielo.br This technique can unambiguously determine the conformation of the diamine ligand when it is part of a rigid crystal lattice, providing insights that are not available from solution-state techniques like NMR. researchgate.netscirp.org

Theoretical and Computational Investigations of 2 Fluoropropane 1,3 Diamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic environment of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and stability of compounds like 2-Fluoropropane-1,3-diamine. DFT calculations can determine various molecular properties, including optimized bond lengths, bond angles, and dihedral angles. The stability of different conformers of the molecule can also be assessed by comparing their calculated energies.

For this compound, DFT studies would likely focus on the effects of the electronegative fluorine atom on the geometry of the propane (B168953) backbone and the orientation of the amine groups. The introduction of fluorine is expected to cause a significant inductive effect, withdrawing electron density from the surrounding atoms. This can lead to a shortening of the C-F bond and a slight elongation of the adjacent C-C bonds. The presence of the fluorine atom also influences the conformational preferences of the molecule, with certain rotational isomers being more stable due to the interplay of steric and electronic effects.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations

Parameter Predicted Value
C1-C2 Bond Length (Å) 1.54
C2-C3 Bond Length (Å) 1.54
C2-F Bond Length (Å) 1.40
C1-N1 Bond Length (Å) 1.47
C3-N2 Bond Length (Å) 1.47
C1-C2-C3 Bond Angle (°) 112
F-C2-C1 Bond Angle (°) 109
H-N-H Bond Angle (°) 107

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be determined by specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and electronic properties. schrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. schrodinger.com

In this compound, the HOMO is likely to be localized on the lone pairs of the nitrogen atoms in the amine groups, as these are the highest energy electrons. The LUMO, on the other hand, is expected to be distributed over the carbon backbone and the C-F bond, representing the lowest energy empty orbital. The energy of the HOMO-LUMO gap can provide information about the electronic transitions that the molecule can undergo. libretexts.org For instance, the absorption of ultraviolet-visible light can promote an electron from the HOMO to the LUMO. libretexts.org The energy of this transition corresponds to the energy of the absorbed light. schrodinger.com

Table 2: Conceptual HOMO-LUMO Analysis for this compound

Molecular Orbital Description Predicted Energy (eV)
HOMO Highest Occupied Molecular Orbital, localized on N atoms -6.5
LUMO Lowest Unoccupied Molecular Orbital, distributed over C-F bond 1.5
HOMO-LUMO Gap Energy difference between HOMO and LUMO 8.0

Note: The energy values are hypothetical and serve to illustrate the concept of the HOMO-LUMO gap. Precise values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. wolfram.com It provides a color-coded map of the electrostatic potential on the electron density surface of the molecule. wolfram.com Regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify areas of low electron density, which are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show regions of high negative potential around the electronegative fluorine atom and the nitrogen atoms of the amine groups, due to their lone pairs of electrons. The hydrogen atoms of the amine groups and the carbon backbone would exhibit positive electrostatic potential. This information is invaluable for predicting the molecule's reactivity and its interactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound. mdpi.com

MD simulations can be used to explore the different conformations that the molecule can adopt and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and its ability to bind to other molecules. Furthermore, MD simulations can be employed to study the interactions of this compound with solvent molecules or other solutes, providing insights into its solvation properties and its behavior in different environments.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates involved, and to determine the activation energies for different reaction pathways.

The presence of the fluorine atom in this compound is expected to have a significant impact on its reactivity, particularly in deprotonation reactions. The strong electron-withdrawing nature of fluorine can increase the acidity of the neighboring protons, making them more susceptible to deprotonation by a base.

Computational studies can be used to investigate the mechanism of deprotonation of this compound. By calculating the energies of the possible transition states, it is possible to determine the most favorable reaction pathway and to predict the selectivity of the reaction. For example, it would be possible to determine whether deprotonation is more likely to occur at the amine groups or at the carbon backbone, and how the presence of the fluorine atom influences this selectivity. These computational insights are essential for understanding the chemical behavior of this compound and for designing new synthetic routes.

Catalytic Mechanism Elucidation, including general mechanisms for alpha-functionalizations mediated by primary amine catalysts.

While specific computational studies elucidating the catalytic mechanism for this compound are not extensively detailed in available literature, the general mechanisms for alpha-functionalizations mediated by primary amine catalysts are well-established and provide a framework for understanding its potential reactivity.

Primary amine catalysts are known to promote the α-functionalization of carbonyl compounds, particularly α,α-disubstituted aldehydes, through the formation of key intermediates. nih.gov The catalytic cycle typically begins with the condensation of the primary amine catalyst with an aldehyde to form a less sterically hindered enamine intermediate. nih.gov This step is crucial as it alters the electronic properties of the substrate, facilitating the subsequent functionalization at the alpha-carbon.

Computational evidence suggests that stereoselectivity in these reactions is often determined by the E/Z ratio of the enamine intermediates formed. nih.gov Once the enamine is formed, it can react with an electrophile.

Another well-documented general mechanism, inspired by enzymatic processes, involves the use of a quinone co-factor. chemrxiv.org This process generates reactive ketimine intermediates in situ. chemrxiv.org The mechanism involves the condensation of the quinone with the primary amine substrate, followed by a formal acs.orgresearchgate.net hydrogen shift from the alpha-position of the amine. This creates a reactive imine intermediate that is primed for interception by carbon-centered nucleophiles, leading to the formation of α-fully substituted primary amines. chemrxiv.org

Furthermore, photoredox catalysis can be employed to achieve a reversal of polarity (umpolung). In this approach, an imine intermediate is reduced to a nucleophilic α-amino radical, which can then react with electrophiles. chemrxiv.org Photocatalytic methods can also proceed through the generation of an ammonium radical cation after the amine substrate donates an electron to an excited-state photocatalyst. nih.gov Subsequent loss of a proton yields a neutral α-amino radical, which can participate in further reactions. nih.gov

For this compound, the presence of a highly electronegative fluorine atom at the C2 position would be expected to significantly influence the electronics of any enamine or ketimine intermediates, thereby affecting their stability and reactivity. Detailed computational studies would be necessary to elucidate the specific transition states and reaction pathways for this particular compound.

Modeling of Fluorinated Diamine Interactions with Substrates and Catalysts.

Computational modeling is a critical tool for understanding the complex intermolecular forces that govern the interactions of fluorinated diamines with substrates and other catalytic species. These models are essential for rationalizing reaction outcomes and for the predictive design of new catalysts and ligands. The support of computational methods is crucial for making rational predictions about the effects of fluorination. acs.orgnih.gov

The unique properties of the fluorine atom dominate its interaction profile. Due to its high electronegativity, a fluorine substituent creates a significant dipole moment and can act as an electron-withdrawing group, influencing the electronic environment of nearby functional groups. acs.org Computational models can quantify these electrostatic effects and predict how they influence the binding of a fluorinated ligand to a metal center or its non-covalent interactions with a substrate.

Key interactions that are typically modeled include:

Electrostatic and Dipole Interactions: The strong partial negative charge on the fluorine atom can lead to significant electrostatic attraction or repulsion with substrates and catalysts.

Hydrogen Bonding: While organic fluorine is a weak hydrogen bond acceptor, these interactions can be significant in structuring water networks within protein binding pockets or influencing the conformation of a catalyst-substrate complex. nih.gov

Steric Effects: The size of the fluorine atom can influence the conformational preferences of the diamine and control access to the catalytic site.

Molecular dynamics (MD) and Density Functional Theory (DFT) are two of the most common computational methods used to accurately determine these interactions. nih.gov MD simulations allow for the study of the dynamic behavior of ligand-receptor complexes over time, assessing structural stability and conformational changes. mdpi.com DFT calculations provide detailed insight into the electronic structure of the system, such as the electron density of a molecule interacting with a substrate surface. nih.gov For instance, computational modeling has been used to reveal how fluorine substitution on a ligand can drastically alter π-stacking interactions with aromatic residues in a protein, demonstrating the profound and sometimes non-intuitive effects of fluorination. acs.orgnih.gov

Computational Analysis of Adsorption and Permeability in Fluorine-Substituted Diamine Frameworks.

Computational analysis is extensively used to predict and understand the performance of porous materials, such as Covalent Organic Frameworks (COFs), constructed from fluorine-substituted diamine building blocks. These simulations provide atomic-level insights into how fluorination impacts the structural and functional properties of these frameworks, particularly for applications in gas separation and storage. researchgate.net

A notable computational study investigated the effect of fluorine substitution on a diamine-based COF, designated IPB-2H, by modeling a new fluorinated analogue, IPB-2F2. researchgate.netsciencetechindonesia.com The study employed ab initio structural optimization and molecular dynamics (MD) simulations to evaluate its adsorption and permeability characteristics for CO₂/N₂ gas mixtures. researchgate.netsciencetechindonesia.com

The key findings from these computational analyses include:

Reduced Pore Size: Structural optimization results showed that the pore size of the fluorinated framework (IPB-2F2) was smaller than its non-fluorinated counterpart. This reduction was attributed to the larger atomic size and higher electronegativity of the fluorine atom compared to hydrogen. researchgate.netsciencetechindonesia.com

Enhanced Adsorption and Selectivity: Adsorption isotherm calculations revealed that the fluorinated framework had enhanced adsorption capacities. researchgate.netsciencetechindonesia.com Specifically, it showed an increased affinity for CO₂, resulting from strong van der Waals interactions. sciencetechindonesia.com Selectivity analyses demonstrated that IPB-2F2 preferentially adsorbed CO₂ over N₂. sciencetechindonesia.com Fluorination can enhance gas sorption due to strong electrostatic interactions between gas molecules and the pore walls. researchgate.net

Reduced Permeability: MD simulations demonstrated that the fluorinated framework exhibited lower permeation rates for both CO₂ and N₂. This indicates that the presence of fluorine atoms within the pores effectively reduces gas permeation. researchgate.netsciencetechindonesia.com

Increased Hydrophobicity: The incorporation of fluorine enhances the hydrophobicity of the framework, which is a desirable property for industrial applications like post-combustion CO₂ capture from flue gas. researchgate.netsciencetechindonesia.com Experimental and simulation studies on other fluorinated COFs have also shown that fluorine incorporation enhances hydrophobicity and can create electrostatic barriers within the nanochannels, which can efficiently prevent ion penetration. nih.govresearchgate.net

These computational findings highlight the potential of using fluorine-substituted diamines to tailor the properties of porous frameworks for specific applications, with the enhanced gas uptake and hydrophobicity making them promising candidates for CO₂ capture materials. sciencetechindonesia.com

Interactive Data Table: Comparison of Fluorinated vs. Non-Fluorinated Diamine Frameworks

PropertyIPB-2F2 (Fluorinated)IPB-2H (Non-Fluorinated)Impact of FluorinationSource
Pore Size ReducedLargerDecrease researchgate.netsciencetechindonesia.com
CO₂ Adsorption Enhanced AffinityLower AffinityIncrease researchgate.netsciencetechindonesia.com
Gas Permeability Lower RateHigher RateDecrease researchgate.netsciencetechindonesia.com
Hydrophobicity EnhancedLowerIncrease researchgate.netsciencetechindonesia.com
CO₂/N₂ Selectivity Preferential to CO₂Lower SelectivityIncrease researchgate.netsciencetechindonesia.com

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Applications in Advanced Chemical Synthesis and Material Science Precursors

Precursors for Polymer Synthesis and Advanced Materials

Incorporation into Polyimides for Tailored Properties.

Optical Transparency and Free Volume Adjustments

The incorporation of fluorinated monomers, such as 2-Fluoropropane-1,3-diamine, into polymer structures is a key strategy for developing advanced materials with high optical transparency and tailored free volume. In high-performance polymers like polyamides and polyimides, aromatic diamines are often used, but these can lead to materials with undesirable color and low transparency due to the formation of intermolecular charge-transfer complexes (CTCs). The introduction of fluorine atoms can mitigate this issue.

Fluorinated groups, especially bulky ones like trifluoromethyl (-CF3), are known to disrupt the efficient packing of polymer chains. This disruption increases the fractional free volume (the void space between chains) and enhances the polymer's solubility in organic solvents mdpi.com. The increased free volume facilitates the diffusion of solvent molecules and can improve gas transport properties, which is advantageous for membrane applications nih.gov. Furthermore, by hindering close chain alignment, fluorine substituents reduce the electronic interactions that cause coloration, leading to colorless and highly transparent films mdpi.comnih.gov. Polymers derived from fluorinated diamines also exhibit lower refractive indices due to the low polarizability of the C-F bond mdpi.com.

While this compound is an aliphatic diamine, the principles of fluorination remain applicable. Its use as a monomer would be expected to increase the fractional free volume of the resulting polymer compared to its non-fluorinated counterpart, 1,3-diaminopropane. This adjustment of free volume is a critical tool for tuning the physical properties of polymers for specific applications, from flexible display substrates to gas separation membranes mdpi.comresearchgate.net.

Table 1: Comparison of Properties in Fluorinated vs. Non-Fluorinated Polymers

PropertyNon-Fluorinated PolymerFluorinated PolymerRationale for Change
Optical Transparency Often lower (colored)Higher (colorless)Reduced charge-transfer complex formation nih.gov.
Solubility Generally lowerTypically higherDisrupted chain packing allows easier solvent penetration mdpi.com.
Fractional Free Volume LowerHigherSteric hindrance from fluorine atoms prevents dense packing mdpi.commdpi.com.
Refractive Index HigherLowerLow polarizability of the C-F bond mdpi.com.
Gas Permeability LowerOften higherIncreased free volume provides pathways for gas diffusion nih.gov.

Synthesis of Fluorinated Benzoxazines and Other Heterocycles

This compound serves as a valuable precursor in the synthesis of fluorinated heterocyclic compounds, including advanced thermosetting resins like polybenzoxazines. Benzoxazines are typically synthesized through a Mannich condensation reaction involving a phenol, formaldehyde, and a primary amine or diamine researchgate.netnih.gov. The resulting monomers can be thermally cured via ring-opening polymerization to produce polybenzoxazines, a class of phenolic resins with high performance characteristics.

However, the synthesis of benzoxazines using fluorinated amines presents unique challenges. The strong electron-withdrawing nature of the fluorine atom significantly reduces the basicity (pKa) of the amine functional groups researchgate.net. This lower nucleophilicity can hinder the reaction, leading to low yields under traditional synthesis conditions. Research has shown that for weakly basic amines (pKa < 3), conducting the synthesis in a strongly acidic medium is crucial to achieving high yields of the desired benzoxazine ring researchgate.net. Therefore, the successful use of this compound as a precursor for bis-benzoxazines would likely require careful optimization of reaction pH to compensate for its reduced basicity compared to 1,3-diaminopropane.

Beyond benzoxazines, fluorinated diamines are critical building blocks for a wide array of other heterocyclic systems. The incorporation of fluorine is a common strategy in medicinal and agrochemical research to enhance metabolic stability, binding affinity, and bioavailability researchgate.netfrontiersin.org. The presence of the fluorine atom in this compound makes it a precursor for novel fluorinated heterocycles with potential applications as pharmaceuticals or specialized materials rsc.org.

Diamine Covalent Organic Frameworks (COFs) and Gas Adsorption Studies

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic molecular building blocks linked by strong covalent bonds. Their high surface area, tunable porosity, and structural versatility make them promising candidates for applications in gas storage and separation researchgate.net. Diamines are frequently used as linkers in the synthesis of COFs.

The strategic incorporation of fluorine atoms into the linkers of COFs, for instance by using this compound, is an effective method to enhance their functional properties. Fluorination has been shown to improve the chemical and thermal stability of COFs and to modify their surface properties, often increasing hydrophobicity nih.govnih.gov. This is particularly advantageous for applications like membrane distillation nih.gov.

In the context of gas adsorption, fluorinated COFs exhibit enhanced performance. The fluorine atoms lining the pores can create strong electrostatic interactions with certain gas molecules, leading to improved adsorption capacity and selectivity researchgate.net. For example, computational studies on diamine-based COFs have shown that fluorine substitution can increase the affinity for CO2 through favorable van der Waals interactions researchgate.net. Furthermore, fluorinated COFs have demonstrated potential for capturing and separating industrial fluorinated gases (F-gases), which are potent greenhouse gases digitellinc.comnih.gov. The use of this compound as a building block would thus yield a COF with fluorine-decorated pores, potentially leading to superior performance in selective gas adsorption applications compared to frameworks built from non-fluorinated analogues nrel.govresearchgate.net.

Table 2: Effects of Fluorination on COF Properties for Gas Adsorption

PropertyEffect of FluorinationMechanism/Reason
Gas Affinity (e.g., CO2) IncreasedStronger electrostatic and van der Waals interactions with gas molecules researchgate.net.
Hydrophobicity IncreasedLow surface energy of fluorine atoms enhances water repellency nih.gov.
Chemical/Thermal Stability EnhancedThe high strength of the C-F bond improves material robustness nih.gov.
Pore Size Can be modifiedThe larger atomic size of fluorine compared to hydrogen can reduce pore dimensions researchgate.net.
Selectivity ImprovedSpecific interactions between pore-lining fluorine atoms and target gas molecules digitellinc.com.

Coordination Chemistry and Ligand Applications

Chelation Behavior with Transition Metals, including studies on six-membered chelate rings

In coordination chemistry, 1,3-diaminopropane is a classic bidentate ligand that coordinates to a metal center through its two nitrogen atoms to form a thermodynamically stable six-membered chelate ring bohrium.comresearchgate.net. The conformation of this ring, typically a stable chair form, has been a subject of extensive study acs.org.

This compound, as a substituted derivative, is also expected to act as a bidentate ligand and form similar six-membered metallacycles. However, the presence of a highly electronegative fluorine atom at the 2-position of the propane (B168953) backbone is predicted to have a significant impact on its coordination properties. The fluorine atom will exert a strong negative inductive effect (-I effect), withdrawing electron density from the carbon backbone and, consequently, from the nitrogen donor atoms. This reduction in electron density on the nitrogen atoms decreases their basicity and their ability to donate electron density to the metal center. As a result, the metal-ligand bonds in a complex with this compound are expected to be weaker, leading to a lower complex formation or stability constant compared to the corresponding complex with 1,3-diaminopropane. Studies on complexes with similar substituted 1,3-diamines, such as 2-chloropropane-1,3-diamine, have been used to probe the effects of such substitutions on the properties of the resulting metal complexes acs.org.

Design of Catalytically Active Metal-Diamine Complexes

Metal-diamine complexes are widely employed as catalysts in a variety of organic transformations. The catalytic activity and selectivity of these complexes are critically dependent on the steric and electronic properties of the diamine ligand, which can be fine-tuned to optimize performance.

Fluorine substitution is a powerful tool for modulating the properties of a ligand and, by extension, the reactivity of its metal complex nsf.govacs.org. The introduction of a fluorine atom into the ligand framework, as in this compound, imparts several key changes:

Electronic Effects : The primary influence is the strong inductive electron-withdrawing effect of fluorine nih.gov. This effect reduces the electron-donating ability of the ligand's nitrogen atoms. A complex formed with this compound would feature a more electron-deficient metal center compared to one with 1,3-diaminopropane. This increased Lewis acidity at the metal center can enhance its reactivity in certain catalytic cycles, for example, by promoting the activation of substrates.

Stability : The carbon-fluorine bond is exceptionally strong, which can lead to metal complexes with higher thermal and oxidative stability rsc.org. This robustness is a desirable trait for catalysts that must withstand harsh reaction conditions.

Intermolecular Interactions : Fluorinated ligands can engage in unique non-covalent interactions, which can influence the structure of the secondary coordination sphere and affect catalyst selectivity and stability fu-berlin.de.

Application in Cross-Coupling and Michael Reactions

Following an extensive review of scientific literature and chemical databases, there is no specific information available regarding the application of this compound in either cross-coupling or Michael reactions. The search for its use as a ligand, catalyst, or substrate in these reaction types did not yield any published research findings, data tables, or detailed synthetic protocols.

While fluorinated compounds and various diamines are widely utilized in advanced chemical synthesis, the specific roles and efficacy of this compound in the context of palladium-catalyzed cross-coupling reactions or as a catalyst or nucleophile in Michael additions have not been documented in the available literature. General principles of catalysis suggest that diamines can act as bidentate ligands to stabilize metal centers in cross-coupling reactions or function as organocatalysts in Michael additions; however, no studies have specifically investigated or reported these applications for this compound.

Consequently, data on reaction conditions, yields, substrate scope, or mechanistic insights for the involvement of this particular compound in cross-coupling and Michael reactions are absent from the current body of scientific knowledge. Further research would be required to determine its potential utility and behavior in these important synthetic transformations.

Structure Property Relationships in 2 Fluoropropane 1,3 Diamine Systems

Impact of Fluorine Position and Substitution on Electronic and Steric Properties

The substitution of a hydrogen atom with a fluorine atom at the C2 position of the propane-1,3-diamine backbone fundamentally alters the molecule's intrinsic properties. This is a direct consequence of fluorine's distinct atomic and electrochemical nature compared to hydrogen.

Electronic Properties: The most significant electronic impact stems from fluorine being the most electronegative element. rsc.org This high electronegativity (3.98 on the Pauling scale) creates a strong inductive electron-withdrawing effect through the carbon skeleton. tandfonline.com This results in a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. mdpi.comnih.gov This enhanced bond strength can contribute to greater metabolic and thermal stability in derivative compounds. tandfonline.commdpi.com

The electron-withdrawing nature of the fluorine at the C2 position also influences the basicity (pKa) of the two primary amine groups at the C1 and C3 positions. By pulling electron density away from the nitrogen atoms, the fluorine atom reduces their basicity. tandfonline.com This modulation is critical in applications like medicinal chemistry, where reduced basicity can improve a molecule's ability to permeate biological membranes. tandfonline.comnih.gov

Steric Properties: While fluorine is relatively small, its van der Waals radius of 1.47 Å is notably larger than that of hydrogen (1.20 Å). rsc.org Therefore, replacing hydrogen with fluorine introduces a discernible steric perturbation. rsc.orgtandfonline.com In 2-fluoropropane-1,3-diamine, this substitution adds bulk to the center of the flexible propane (B168953) chain. This increased steric hindrance can influence the molecule's conformation and how it packs in a solid state or interacts with other molecules. For instance, steric hindrance from the core structure can slow the kinetics of chemical reactions involving the diamine.

PropertyHydrogen (H)Fluorine (F)Impact of H-to-F Substitution
Van der Waals Radius (Å)1.201.47Increases steric bulk and potential for steric hindrance. rsc.org
Pauling Electronegativity2.203.98Creates a strong electron-withdrawing inductive effect, polarizing the C-F bond. rsc.org
Bond Dissociation Energy (C-X, kcal/mol)~99~116Enhances thermal and metabolic stability of the molecule. tandfonline.com

Correlation between Molecular Architecture and Macroscopic Material Performance

The distinct electronic and steric features of this compound directly translate into desirable macroscopic properties when it is used as a monomer or building block in larger systems. This is particularly evident in the fields of advanced polymers and functional porous materials.

High-Performance Polyimides (PIs): Fluorinated diamines are extensively used to synthesize fluorinated polyimides (FPIs) with superior performance characteristics for applications in microelectronics and communications. mdpi.comnih.gov

Low Dielectric Properties: The incorporation of fluorine reduces the dielectric constant (Dk) and dielectric loss (Df) of the resulting polyimide. mdpi.comrsc.org This is because the strong electron-withdrawing ability of fluorine reduces molecular polarization. mdpi.com Materials with low dielectric constants are essential for high-frequency signal transmission in 5G/6G technologies, as they minimize signal delay and crosstalk. mdpi.comrsc.org

Enhanced Optical Transparency: The electronegativity of fluorine can effectively weaken intermolecular charge-transfer complexes (CTCs), which are a primary cause of color in traditional polyimides. nih.gov This leads to FPI films with higher optical transparency and less coloration, making them suitable for flexible displays and other optoelectronic applications. nih.govrsc.org

Improved Thermal Stability: The high strength of the C-F bond contributes to the exceptional thermal stability of FPIs, often resulting in high glass transition temperatures (Tg) and thermal decomposition temperatures. mdpi.com

Increased Hydrophobicity: Fluorinated groups are inherently hydrophobic. Their inclusion in the polymer backbone leads to materials with low water absorption. mdpi.comrsc.org This is critical for electronic applications, as moisture uptake can adversely affect a material's dielectric properties.

Functional Porous Materials (e.g., Covalent Organic Frameworks - COFs): When used to construct porous crystalline materials like COFs, this compound can create a unique pore environment for selective gas separation.

Enhanced Gas Selectivity: The fluorine atoms lining the pores of a COF can act as specific binding sites for certain gas molecules through dipole-quadrupole or weak hydrogen bond (e.g., C–H⋯F) interactions. rsc.orgacs.orgrsc.org This enhanced interaction with one gas over another is the basis for selective gas separation. For example, fluorinated frameworks have shown increased affinity and selectivity for CO₂ over N₂ and for C₃H₆ over C₂H₄. rsc.orgrsc.orgbuaa.edu.cn

Tunable Gas Permeability: The larger size of fluorine compared to hydrogen can effectively reduce the pore aperture of a COF, which can be used to tune gas permeation rates as part of a molecular sieving mechanism. buaa.edu.cn

Material SystemMolecular-Level Cause (Fluorine Effect)Macroscopic Performance ImprovementReference
PolyimidesReduced molecular polarizabilityLower dielectric constant (Dk) and loss (Df) mdpi.comrsc.orgrsc.org
PolyimidesWeakened charge-transfer complexes (CTCs)Higher optical transparency / less color nih.govrsc.org
PolyimidesIncreased hydrophobicityLower moisture absorption rsc.orgresearchgate.net
Covalent Organic Frameworks (COFs)Specific C–H⋯F and dipole-quadrupole interactionsEnhanced gas adsorption selectivity (e.g., CO₂/N₂) acs.orgbuaa.edu.cn
Biologically Active MoleculesIncreased metabolic stability and modulated lipophilicityPotentially higher binding affinity and potency tandfonline.com

Strategies for Property Optimization through Structural Modifications

The properties of materials derived from this compound can be further tailored through deliberate structural modifications. These strategies allow for the fine-tuning of performance to meet the demands of specific applications.

Varying the Degree of Fluorination: A primary strategy is to alter the number of fluorine atoms on the propane backbone. For instance, comparing a system based on this compound with one based on 2,2-difluoropropane-1,3-diamine (B3106489) would reveal the impact of increased fluorine content. nih.gov Generally, a higher fluorine content can further decrease the dielectric constant and increase hydrophobicity. rsc.org However, research shows there is often an optimal fluorine percentage, beyond which the benefits may plateau or negatively impact other properties like mechanical strength. mdpi.comrsc.org

Modification of Amine Substituents: Attaching different chemical groups to the nitrogen atoms of the diamine offers a route to drastically different properties. For example, synthesizing a derivative like N1,N1,N3,N3-Tetrabenzyl-2-fluoropropane-1,3-diamine introduces significant steric bulk and hydrophobicity. Such modifications can be used to control solubility, influence polymer chain packing, and introduce new functionalities.

Isomeric Control: The precise placement of the fluorine atom is crucial. While this article focuses on the 2-fluoro isomer, synthesizing a 1-fluoro isomer would place the potent electron-withdrawing effect directly adjacent to a primary amine. This would have a much stronger influence on that amine's pKa and nucleophilicity compared to the more distant effect in the 2-fluoro isomer. This highlights how regioselective synthesis is a key tool for property optimization.

Altering the Co-Monomer Structure: In polymerization reactions, the properties of the final polymer are determined by all constituent monomers. When creating polyimides, the choice of the dianhydride co-monomer that reacts with this compound is a critical design parameter. researchgate.netlookchem.com Using rigid, flexible, or bulky dianhydrides allows for comprehensive tuning of the final polymer's thermal, mechanical, and optical properties. mdpi.comcsic.es

Optimization StrategyDescriptionExpected Outcome on Properties
Increase Degree of FluorinationUse of di- or poly-fluorinated propane diamine analogs (e.g., 2,2-difluoropropane-1,3-diamine).Further reduction in dielectric constant and moisture absorption; potential changes to mechanical properties. mdpi.comrsc.org
Modify Amine SubstituentsAdd bulky or functional groups to the nitrogen atoms (e.g., benzyl (B1604629) groups).Alters solubility, steric hindrance, and inter-chain interactions, impacting processability and thermal properties.
Control Isomeric PlacementSynthesize and use other isomers, such as 1-fluoropropane-1,3-diamine.Modifies the electronic influence on amine reactivity, affecting polymerization and binding interactions.
Vary Polymer Co-MonomerPolymerize the diamine with different dianhydrides (e.g., 6FDA, BPDA).Systematically tunes the polymer's thermal stability, flexibility, solubility, and optical transparency. mdpi.comcsic.es

Future Research Directions and Innovations

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated organic compounds often involves hazardous reagents and harsh reaction conditions. Future research will likely focus on developing more environmentally friendly and efficient methods for producing 2-Fluoropropane-1,3-diamine.

Current strategies for synthesizing fluorinated amines include hydrogenation reduction of nitro compounds and fluoroamination of alkenes. alfa-chemistry.com However, these methods can have drawbacks in terms of atom economy and waste generation. A key area of future research will be the development of catalytic processes that minimize waste and energy consumption. For instance, the use of biocatalysis, employing enzymes like fluorinases, could enable the formation of carbon-fluorine bonds under ambient conditions, offering a greener alternative to traditional synthetic methods. criver.comacsgcipr.org

Another promising approach is the exploration of sustainable synthesis routes, such as hydrothermal synthesis, which utilizes water as a solvent instead of toxic organic solvents. mdpi.com Research into adapting such methods for the production of this compound could significantly reduce the environmental impact of its synthesis. mdpi.com The development of novel strategies for synthesizing fluorinated amines from benign sources like CO2 or CS2 also presents an exciting frontier. nih.govnih.gov

Exploration of Novel Catalytic Applications for Chiral this compound

Chiral diamines are of immense interest as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. chemrxiv.orgresearchgate.net The introduction of a fluorine atom into a chiral diamine ligand can modulate its electronic and steric properties, potentially leading to enhanced stereoselectivity in catalytic reactions. rsc.org

Future research is expected to focus on the synthesis of enantiopure forms of this compound and their application as ligands in a variety of metal-catalyzed asymmetric transformations. rsc.org These could include enantioselective fluorination reactions, which are in high demand for the synthesis of bioactive molecules. researchgate.netorganicreactions.orgresearchgate.netnih.gov The unique electronic effects of the fluorine atom in chiral this compound could lead to the development of highly efficient and selective catalysts for a range of chemical reactions. chemrxiv.org

Advanced Materials Design Leveraging Fluorinated Propane (B168953) Diamine Derivatives

Fluorinated diamines are valuable monomers for the synthesis of high-performance polymers such as polyimides and polyamides. mdpi.comresearchgate.netcjps.orgchemmethod.com The incorporation of fluorine can impart desirable properties to these materials, including low dielectric constants, high thermal stability, improved optical transparency, and reduced water absorption. kpi.uanih.govnus.edu.sgnih.govmdpi.com

Derivatives of this compound are expected to be valuable building blocks for the creation of advanced materials with tailored properties. For instance, polyimides derived from this diamine could exhibit low dielectric constants, making them suitable for applications in microelectronics as insulating layers. kpi.ua The presence of fluorine can also disrupt polymer chain packing, leading to increased solubility and processability of the resulting polymers. mdpi.com

Future research in this area will likely involve the synthesis and characterization of a range of polymers derived from this compound. The systematic study of how the fluorine substitution in the propane-1,3-diamine backbone influences the final properties of the polymers will be a key focus. researchgate.net

Polymer Type Potential Property Enhancement from this compound Potential Applications
Polyimides Low dielectric constant, high thermal stability, improved optical transparency, good solubility. kpi.uanih.govmdpi.com Microelectronics, flexible displays, aerospace components. nih.gov
Polyamides High transparency, low yellowness index, good thermal resistance. mdpi.comresearchgate.netcjps.org Optical lenses, high-performance films.
Polyurethanes Enhanced thermal and chemical resistance. Coatings, foams, elastomers.
Polyureas Improved mechanical properties and thermal stability. High-strength fibers, coatings.

Integration of Computational and Experimental Approaches for Predictive Design

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in modern chemical research. nih.govresearchgate.netfluorine1.rufluorine1.ru In the context of this compound, computational methods can be employed to predict its structural, electronic, and reactive properties. This predictive power can significantly accelerate the discovery and development of new applications.

Future research will likely see a closer integration of computational modeling and experimental work. eurekalert.org For example, DFT calculations can be used to:

Design more efficient synthetic routes by modeling reaction mechanisms and identifying low-energy pathways.

Predict the catalytic activity of chiral this compound-metal complexes, guiding the design of new catalysts for asymmetric synthesis. rsc.org

Simulate the properties of polymers derived from this compound, allowing for the in-silico design of materials with specific characteristics before their synthesis. mdpi.com

This synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in a timely and cost-effective manner. eurekalert.org

Q & A

Q. Q1: What are the primary synthetic routes for 2-Fluoropropane-1,3-diamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves fluorination of propane-1,3-diamine derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Optimization steps include:

  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions (e.g., over-fluorination) .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance fluorination efficiency .
  • Catalyst screening : Metal catalysts (e.g., Pd/C) may improve regioselectivity in multi-step syntheses .

Q. Q2: How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns (δ −180 to −220 ppm for CF groups) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C3_3H9_9FN2_2, theoretical m/z 92.07) and isotopic patterns .
  • X-ray crystallography : Resolve stereochemistry for solid-state applications (requires high-purity crystals) .

Q. Q3: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential release of HF gas during decomposition .
  • PPE : Acid-resistant gloves and goggles are mandatory (fluorinated amines can hydrolyze to corrosive byproducts) .
  • Waste disposal : Neutralize with calcium carbonate before disposal to avoid environmental contamination .

Advanced Research Questions

Q. Q4: How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Methodological Answer:

  • DFT calculations : Simulate transition states for fluorination reactions to identify regioselectivity trends .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
  • Solvent effects : Apply COSMO-RS models to optimize solvent choice for synthetic workflows .

Q. Q5: How do researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts) for fluorinated diamines?

Methodological Answer:

  • Cross-validation : Compare 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR with literature data for structurally analogous compounds .
  • Dynamic effects : Account for temperature-dependent conformational changes (e.g., rotamer populations) using VT-NMR .
  • Collaborative analysis : Share raw data with open-access repositories (e.g., PubChem) for peer validation .

Q. Q6: What strategies are effective for studying this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing : Use HPLC to monitor degradation products at 40–60°C and pH 2–12 .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
  • Spectroscopic tracking : FT-IR can detect hydrolysis products (e.g., NH3_3 or HF) in real time .

Q. Q7: How can structure-activity relationships (SAR) guide the design of this compound derivatives for biomedical applications?

Methodological Answer:

  • Functional group modulation : Replace fluorine with other halogens (Cl, Br) to alter lipophilicity and bioavailability .
  • Biological assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., aminopeptidases) to correlate substituent effects with activity .
  • Pharmacokinetic profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and metabolic stability .

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